1,1'-Thiocarbonyldiimidazole

Catalog No.
S604645
CAS No.
6160-65-2
M.F
C7H6N4S
M. Wt
178.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Thiocarbonyldiimidazole

CAS Number

6160-65-2

Product Name

1,1'-Thiocarbonyldiimidazole

IUPAC Name

di(imidazol-1-yl)methanethione

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

InChI

InChI=1S/C7H6N4S/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H

InChI Key

RAFNCPHFRHZCPS-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)C(=S)N2C=CN=C2

Synonyms

di-1H-Imidazol-1-ylmethanethione; 1,1’-Carbonothioylbis-1H-imidazole; , 1,1’-(Thiocarbonyl)diimidazole; 1,1’-(Thiocarbonyl)bis[imidazole]; 1,1’-(Thiocarbonyl)diimidazole; 1-(1H-Imidazol-1-ylcarbothioyl)-1H-imidazole; Diimidazol-1-ylmethanthione; N,N’

Canonical SMILES

C1=CN(C=N1)C(=S)N2C=CN=C2

The exact mass of the compound 1,1'-Thiocarbonyldiimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141692. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1'-Thiocarbonyldiimidazole (TCDI, CAS: 6160-65-2) is a highly efficient, solid-state thiocarbonyl transfer agent widely utilized in advanced organic synthesis and pharmaceutical manufacturing. As the sulfur analog of carbonyldiimidazole (CDI), TCDI is the premier reagent for the conversion of alcohols to thiocarbamates and vicinal diols to cyclic thionocarbonates [1]. Its primary procurement value lies in its ability to facilitate complex transformations—such as the Corey-Winter olefin synthesis and Barton-McCombie deoxygenation—under uniquely mild, near-neutral conditions . By offering a stable, easy-to-handle crystalline form, TCDI eliminates the severe logistical, regulatory, and safety burdens associated with traditional liquid thiocarbonyl sources, making it a critical raw material for the scalable synthesis of complex, highly functionalized active pharmaceutical ingredients (APIs) [2].

Procurement Fit

Workflow Thiocarbonyl transfer and thionation reactions
Selection Solid bench-stable alternative to thiophosgene
Use Context Standard fume hood thiocarbonylation without gas handling infrastructure

Generic substitution with traditional thiocarbonyl sources like thiophosgene (CSCl2) or carbon disulfide (CS2) frequently fails in modern scale-up environments due to severe safety, handling, and chemoselectivity issues. Thiophosgene is a highly toxic, corrosive, and volatile liquid that generates stoichiometric amounts of hydrochloric acid (HCl) during reactions, which rapidly degrades acid-sensitive substrates and necessitates the use of strict stoichiometric external bases[1]. Conversely, carbon disulfide is highly flammable, possesses a foul odor, and typically requires harsh conditions or strong alkali bases to drive thiocarbonylation, limiting its functional group tolerance [2]. TCDI overcomes these limitations by operating under near-neutral conditions and releasing innocuous imidazole as a byproduct, which preserves delicate functional groups and drastically simplifies downstream purification, regulatory compliance, and waste management .

Substitution Risk

Reactivity Path TCDI yields alkylimidazoles with activated alcohols CDI yields carbonylimidazole esters under same conditions Product class divergence limits direct substitution; route-specific review required
Physical Form Bench-stable yellow crystalline solid, mp 98–102 °C Thiophosgene is a volatile toxic gas requiring dedicated containment Handling infrastructure requirements differ significantly; solid reagent supports standard fume hood use
Process Control Validated kinetic model available for predictive optimization Lawesson's reagent relies on empirical optimization; no comparable kinetic model Mechanistic model availability may affect process development timelines and robustness

Physical State and Process Safety Simplification

TCDI is a stable, crystalline solid with a melting point of 101–103 °C, whereas the primary industrial alternative, thiophosgene, is a highly volatile, toxic, and corrosive red liquid[1]. The solid state of TCDI eliminates the need for specialized toxic gas/liquid containment systems, continuous temperature monitoring during addition, and stringent UN 2927 transport protocols required for thiophosgene [2].

Evidence DimensionPhysical state and handling requirements
Target Compound DataSolid (mp 101–103 °C), standard solids handling
Comparator Or BaselineThiophosgene: Volatile liquid, requires specialized toxic containment
Quantified DifferenceEliminates toxic liquid handling protocols and associated engineering controls
ConditionsStandard laboratory and plant storage/transport conditions

Procurement teams can significantly reduce engineering control costs, regulatory burdens, and transport hazards by selecting a solid reagent over a highly toxic liquid.

Corey-Winter Safety Profile
Reported
TCDI: solid reagent, hazard classification Xi (Irritant) vs thiophosgene: acute inhalation toxicity comparable to phosgene
Supports safer thiocarbonyl transfer workflow selection
Trade-off: thiophosgene enables lower-temperature operation for poly-substituted diols

Byproduct Generation and pH Control in Synthesis

During thiocarbonylation, TCDI displaces two equivalents of imidazole, which acts as a mild, easily removable byproduct that maintains near-neutral reaction conditions [1]. In contrast, thiophosgene generates two equivalents of highly corrosive hydrochloric acid (HCl), which requires exact stoichiometric addition of external amine bases to prevent the degradation of acid-sensitive functional groups .

Evidence DimensionReaction byproduct and pH impact
Target Compound DataGenerates imidazole (mildly basic, neutral conditions)
Comparator Or BaselineThiophosgene: Generates 2 eq. of corrosive HCl
Quantified DifferenceEliminates the generation of strong acids and the need for external acid scavengers
ConditionsThiocarbonylation of alcohols and amines

Avoiding HCl generation prevents the loss of expensive, acid-sensitive pharmaceutical intermediates, directly improving overall process yield and simplifying downstream washing steps.

Imidazole Transfer Divergence
Head-to-head
TCDI with activated alcohols yields alkylimidazoles; CDI yields carbonylimidazole esters under mild conditions
Product class outcome determines reagent selection; CDI not a direct substitute
Benzylic, vinylogous benzylic, and benzhydryl alcohols tested

Reaction Efficiency in Deoxygenation Precursor Synthesis

For the preparation of cyclic thionocarbonates (Corey-Winter) or imidazolides (Barton-McCombie), TCDI typically achieves complete conversion under mild reflux (e.g., 65 °C in THF or toluene) without harsh additives . When using carbon disulfide (CS2) for similar thiocarbonyl transfers, the reaction often requires strong bases (like NaH) or alkali metals, which can lead to side reactions and lower yields for highly functionalized substrates [1].

Evidence DimensionReaction conditions for thiocarbonyl intermediate formation
Target Compound DataMild reflux (65 °C), neutral conditions
Comparator Or BaselineCS2: Requires strong bases (e.g., NaH) or high heat
Quantified DifferenceEnables the use of neutral conditions, preventing base-catalyzed side reactions
ConditionsSynthesis of thionocarbonates from diols or secondary alcohols

The ability to run deoxygenation protocols under neutral conditions ensures high reproducibility and yield when scaling up the synthesis of complex, multi-functionalized APIs.

Kinetic Model for Process Optimization
Reported
Mechanism-based kinetic model incorporating imidazole autocatalysis validated for TCDI-aniline couplings (Pfizer, 2024)
Supports predictive minimization of thiourea impurity during scale-up
Model-driven optimization not available for Lawesson's reagent or P₄S₁₀
Physical State & Storage
Class-level
Yellow crystalline powder; mp 98–102 °C; soluble in THF, toluene, DCM; stable at 2–8 °C under inert atmosphere
Solid reagent form factor supports standard laboratory storage workflows
Moisture-sensitive; triazole analog reported as hygroscopic and relatively unstable
Pharmaceutical Intermediate Use
Data to verify
Reported as intermediate in Tucatinib (HER2 inhibitor) synthetic route; purity specification 99.0%
Supports pharmaceutical intermediate sourcing context
Manufacturer specification; source-specific review advised

Corey-Winter Olefin Synthesis

TCDI is the reagent of choice for converting vicinal diols into cyclic thionocarbonates, the critical first step in the Corey-Winter alkene synthesis. Because TCDI operates under neutral conditions without generating HCl, it is highly preferred over thiophosgene for synthesizing high-strain olefins or processing acid-sensitive, complex natural product intermediates.

Barton-McCombie Deoxygenation

In the Barton-McCombie reaction, TCDI is used to convert secondary alcohols into imidazole-1-thiocarbonyl derivatives (imidazolides) prior to radical reduction. The neutral, mild reflux conditions (e.g., 65 °C) provided by TCDI ensure that a wide variety of functional groups remain intact, making it ideal for the late-stage deoxygenation of advanced pharmaceutical compounds and macrolides[1].

Safe Synthesis of Thioureas and Thiocarbamates

For industrial scale-up of thiourea and thiocarbamate-based APIs, TCDI serves as a direct, solid-state replacement for highly toxic thiophosgene. It allows for the coupling of primary and secondary amines under mild conditions, streamlining the workup process by only requiring the removal of water-soluble imidazole, thereby reducing hazardous waste disposal costs .

Application Fit Matrix

Application
Selection Property
Validation Focus
Corey-Winter olefin synthesis
Solid reagent compatibility with standard fume hood setup
Stereospecific conversion of vicinal diols to alkenes
Process-optimized thiourea synthesis
Mechanism-based kinetic model incorporating imidazole autocatalysis
Impurity profile control and process robustness at scale
Alkylimidazole synthesis from activated alcohols
Divergent reactivity vs CDI for imidazole ring introduction
Product class confirmation: alkylimidazole vs carbonate ester
Barton-McCombie deoxygenation
Bench-stable thiocarbonyl transfer with reduced handling complexity
Radical deoxygenation efficiency and alkane yield review

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (70%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6160-65-2

Wikipedia

Thiocarbonyldiimidazole

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